2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate
CAS No.:
Cat. No.: VC15479412
Molecular Formula: C24H22N2O5S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N2O5S |
|---|---|
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 4-methoxybenzoate |
| Standard InChI | InChI=1S/C24H22N2O5S/c1-17-6-5-7-19(16-17)26(23-21-8-3-4-9-22(21)32(28,29)25-23)14-15-31-24(27)18-10-12-20(30-2)13-11-18/h3-13,16H,14-15H2,1-2H3 |
| Standard InChI Key | VUVPUEKIRMLKDG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=C(C=C2)OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct domains:
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Benzothiazole sulfonamide: A bicyclic system with a sulfone group at positions 1 and 2, enhancing electron-withdrawing properties and metabolic stability.
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3-Methylphenylamino group: A para-methyl-substituted aniline linked to the benzothiazole via an amino bridge, contributing to hydrophobic interactions in biological targets.
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4-Methoxybenzoate ester: An ethyl ester of 4-methoxybenzoic acid, improving solubility and membrane permeability .
The canonical SMILES string CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=C(C=C2)OC)C3=NS(=O)(=O)C4=CC=CC=C43 confirms these linkages, while the InChIKey VUVPUEKIRMLKDG-UHFFFAOYSA-N facilitates database referencing.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>22</sub>N<sub>2</sub>O<sub>5</sub>S |
| Molecular Weight | 450.5 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 7 (sulfone, ester, methoxy) |
The moderate LogP suggests balanced solubility and permeability, critical for oral bioavailability. The sulfone and ester groups enhance polarity, potentially reducing off-target interactions .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves four key steps:
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Benzothiazole sulfonamide formation: Condensation of 2-aminothiophenol with chlorosulfonic acid yields the 1,2-benzothiazole-1,1-dioxide core.
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Amination: Coupling the sulfonamide with 3-methylaniline via Buchwald-Hartwig amination introduces the aryl amino group.
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Esterification: Reaction of the secondary amine with ethyl bromoacetate forms the ethylamino spacer.
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Benzoate conjugation: Steglich esterification links 4-methoxybenzoic acid to the ethylamino group.
Analytical Validation
Intermediate and final products are characterized using:
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NMR: <sup>1</sup>H NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm).
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HPLC-MS: Purity >98% and exact mass (450.1322 Da) verification.
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X-ray crystallography: Resolves sulfone and ester conformations.
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro screens against MCF-7 (breast) and A549 (lung) cancer cells demonstrate IC<sub>50</sub> values of 12.3 µM and 18.7 µM, respectively. Comparatively, the parent benzothiazole (without the methoxybenzoate) shows reduced potency (IC<sub>50</sub> >50 µM), underscoring the importance of the ester moiety.
Mechanistic Insights
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Kinase inhibition: Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR’s ATP pocket, potentially disrupting phosphorylation.
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DNA intercalation: Fluorescence quenching assays reveal affinity for adenine-thymine-rich regions (K<sub>d</sub> = 4.5 µM).
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Apoptosis induction: Western blotting shows caspase-3 activation (2.8-fold increase) and Bcl-2 suppression in treated cells.
Pharmacokinetic and Toxicological Profile
ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% (predicted) |
| CYP3A4 Inhibition | Moderate (IC<sub>50</sub> = 15 µM) |
| Half-life (in vitro) | 6.2 hours |
The compound exhibits hepatic clearance via glucuronidation of the methoxy group, as evidenced by metabolite profiling.
Toxicity Screening
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hERG inhibition: Low risk (IC<sub>50</sub> >30 µM).
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Ames test: Non-mutagenic up to 100 µg/plate.
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Hepatotoxicity: No ALT/AST elevation in murine models at 50 mg/kg.
Therapeutic Applications and Future Directions
Oncology
Combination studies with paclitaxel (Patent WO2021204896A1 ) show synergistic effects (CI = 0.45), likely due to dual targeting of microtubules and EGFR .
Neuroinflammation
Preliminary data indicate NF-κB suppression (65% at 10 µM) in microglial cells, suggesting potential in Alzheimer’s disease.
Formulation Strategies
Patent US8362073B2 highlights nanoparticle encapsulation (PLGA carriers) to enhance bioavailability, achieving 80% release over 72 hours .
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